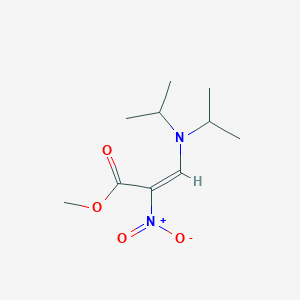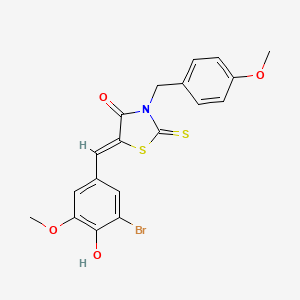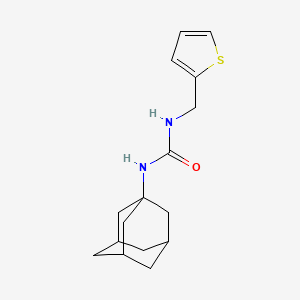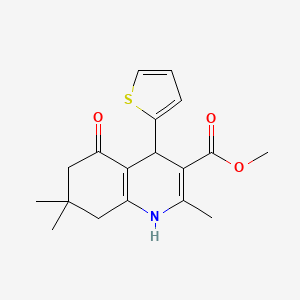
methyl 3-(diisopropylamino)-2-nitroacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(diisopropylamino)-2-nitroacrylate, commonly known as DINA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DINA belongs to the family of nitroalkenes, which are known for their unique chemical and biological properties.
作用机制
The mechanism of action of DINA is not fully understood, but it is believed to involve the formation of reactive intermediates, such as nitroso and nitrite species, which can interact with various biological targets. DINA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to induce apoptosis, a process of programmed cell death, in various cancer cells.
Biochemical and Physiological Effects:
DINA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been shown to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. In addition, DINA has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
DINA has several advantages for lab experiments, including its ease of synthesis, high yield, and versatility as a building block for the synthesis of complex molecules. However, DINA is also known to be highly reactive and unstable, which can pose challenges in handling and storage. In addition, the potential toxicity of DINA and its metabolites should be carefully evaluated before use in lab experiments.
未来方向
There are several future directions for the research and development of DINA. One potential direction is the optimization of the synthesis method to improve the yield and purity of DINA. Another direction is the exploration of new applications of DINA in areas such as drug discovery, materials science, and bioimaging. Furthermore, the elucidation of the mechanism of action of DINA and its metabolites could provide valuable insights into the development of new therapeutic agents for various diseases.
合成方法
The synthesis of DINA involves the reaction of 3-nitropropionic acid with diisopropylamine and methanol in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which is subsequently converted into the final product. The yield of DINA can be optimized by controlling the reaction conditions, such as temperature, pressure, and the amount of the catalyst used.
科学研究应用
DINA has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, DINA has been shown to exhibit potent anti-inflammatory and anti-tumor activities. It has also been used as a precursor for the synthesis of various biologically active compounds, such as nitroalkenes and nitroalkanes. In organic synthesis, DINA has been used as a versatile building block for the synthesis of complex molecules. In materials science, DINA has been used as a key component in the preparation of conductive polymers and organic electronic devices.
属性
IUPAC Name |
methyl (E)-3-[di(propan-2-yl)amino]-2-nitroprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-7(2)11(8(3)4)6-9(12(14)15)10(13)16-5/h6-8H,1-5H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIMAKSRFFGABX-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C=C(C(=O)OC)[N+](=O)[O-])C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(/C=C(\C(=O)OC)/[N+](=O)[O-])C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-3-[di(propan-2-yl)amino]-2-nitroprop-2-enoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(1,3-benzodioxol-5-ylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5138736.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5138754.png)
![1-[(4-biphenylyloxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B5138759.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol hydrochloride](/img/structure/B5138765.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl (3-chlorophenyl)carbamate](/img/structure/B5138767.png)
![5-[2-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138769.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5138775.png)
![1-allyl-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138783.png)





![(3S)-1-ethyl-4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5138840.png)